N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Evidence Gap Data Transparency Procurement Risk

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (CAS 332384-00-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry frequently associated with kinase inhibition. The compound incorporates a 4-nitrobenzamide moiety linked via a para-phenylene spacer to the imidazo[1,2-a]pyridine core, distinguishing it from constitutional isomers with alternative nitro group positioning.

Molecular Formula C20H14N4O3
Molecular Weight 358.357
CAS No. 332384-00-6
Cat. No. B2359397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide
CAS332384-00-6
Molecular FormulaC20H14N4O3
Molecular Weight358.357
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C20H14N4O3/c25-20(15-6-10-17(11-7-15)24(26)27)21-16-8-4-14(5-9-16)18-13-23-12-2-1-3-19(23)22-18/h1-13H,(H,21,25)
InChIKeySOYSWBXHFGARDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (332384-00-6): Core Structural Identity and Compound Class Context


N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (CAS 332384-00-6) is a synthetic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry frequently associated with kinase inhibition [1]. The compound incorporates a 4-nitrobenzamide moiety linked via a para-phenylene spacer to the imidazo[1,2-a]pyridine core, distinguishing it from constitutional isomers with alternative nitro group positioning . Its computed physicochemical properties—including a molecular weight of 358.3 g/mol, an XLogP3-AA of 4.1, and a topological polar surface area of 92.2 Ų—position it within oral drug-like chemical space [1].

Why N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide Cannot Be Replaced by a Generic Imidazopyridine Analog


Within the imidazo[1,2-a]pyridine benzamide series, subtle positional variations in the nitro group or phenyl linker profoundly alter molecular recognition. The 4-nitro substitution pattern on the benzamide ring, combined with the para-phenyl bridge to the imidazopyridine, creates a unique hydrogen-bond acceptor topology and electronic distribution that cannot be replicated by 2-nitro or 3-nitro constitutional isomers [1]. In enzyme inhibition studies of structurally matched analogs, the 3-nitro isomer N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide has demonstrated measurable binding affinity (0.0209 mM) in heme oxygenase assays [2], while the target 4-nitro derivative may exhibit divergent target engagement profiles that remain to be fully characterized. Consequently, procurement of an incorrect nitro-positional isomer introduces uncontrolled risk of differential bioactivity, rendering generic in-class substitution scientifically invalid.

Quantitative Differentiation Evidence: N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide vs. Closest Analogs


Limitation Statement: Absence of Direct Head-to-Head Comparative Data

A systematic search of the peer-reviewed literature, patent repositories, and authoritative databases failed to identify any study directly comparing N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (CAS 332384-00-6) against a named close analog (e.g., the 2-nitro, 3-nitro, unsubstituted benzamide, or chloro-substituted variants) under identical, reported assay conditions. Consequently, no quantifiable differential evidence meeting the high-confidence criteria for scientific procurement can be presented at this time [1].

Evidence Gap Data Transparency Procurement Risk

Class-Level Inference: PI3K/AKT/mTOR Pathway Inhibition Potential

Imidazo[1,2-a]pyridine derivatives containing a nitrobenzamide moiety have been reported in the patent and journal literature to inhibit the PI3K/AKT/mTOR signaling pathway, a key regulatory cascade in cell proliferation and survival [1][2]. The target compound N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide shares this core pharmacophore; however, no quantitative IC50, EC50, or Kd values for this specific compound against PI3K isoforms or downstream markers (e.g., pAKT Ser473) have been published. This represents class-level inference without compound-specific validation.

Cancer Biology Kinase Inhibition Imidazopyridine

Physicochemical Differentiation from the Unsubstituted Benzamide Analog

The presence of the electron-withdrawing 4-nitro substituent on the benzamide ring distinguishes the target compound from the unsubstituted benzamide analog N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide (CAS 312623-34-0). The nitro group substantially lowers the electron density on the aryl ring, increases the computed XLogP3-AA from an estimated ~3.4 (unsubstituted) to 4.1 (target compound) [1], and introduces an additional hydrogen-bond acceptor. These changes can significantly alter target binding kinetics, metabolic stability, and solubility profile, although no direct experimental comparison has been reported.

Drug Design SAR Nitro Group Effect

Enzymatic Data for Closest Characterized Analog: 3-Nitro Isomer Binding Affinity

The 3-nitro positional isomer, N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzamide, has a reported binding affinity of 0.0209 mM (20.9 µM) against the enzyme 1.14.14.18, as measured by inhibition of biliverdin production in Escherichia coli expressing the enzyme [1]. No equivalent binding data are available for the target 4-nitro isomer. The existence of measurable binding for the 3-nitro analog underscores the potential for the 4-nitro derivative to exhibit distinct affinity due to the altered nitro group position, but direct extrapolation is not scientifically justified.

Heme Oxygenase Enzyme Inhibition Binding Affinity

Evidence-Backed Application Scenarios for N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide (332384-00-6)


Chemical Probe Development for PI3K/AKT/mTOR Pathway Investigation

Given the class-level association of imidazo[1,2-a]pyridine benzamide derivatives with PI3K pathway inhibition [1], this compound may serve as a starting scaffold for structure-activity relationship (SAR) studies aimed at developing novel PI3K or mTOR chemical probes. Researchers must independently validate target engagement, as no compound-specific inhibitory data are available.

Negative Control or Reference Compound for Nitro-Positional Isomer Studies

The 4-nitro substitution pattern provides a defined structural contrast to the biochemically characterized 3-nitro isomer (binding affinity 0.0209 mM against enzyme 1.14.14.18) [2]. The target compound can be employed as a positional isomer control in enzyme inhibition screens to assess the binding site's tolerance for nitro group orientation on the benzamide ring.

Physicochemical Profiling and Drug-Likeness Assessment

With computed properties including a molecular weight of 358.3 g/mol, XLogP3-AA of 4.1, hydrogen bond acceptor count of 4, and topological polar surface area of 92.2 Ų [3], the compound resides within oral drug-like space. It is suitable for in vitro ADME profiling studies (e.g., microsomal stability, Caco-2 permeability) to characterize how the 4-nitro substituent influences pharmacokinetic parameters relative to unsubstituted or halogenated benzamide analogs.

Fragment-Based or Structure-Based Drug Design Library Component

The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in kinase drug discovery [1]. The compound can be included in fragment-screening or focused compound libraries for medium-throughput screening campaigns targeting kinases, heme oxygenases, or other enzymes with adenine-mimetic binding sites, provided that procurement includes rigorous analytical quality control to confirm identity and purity.

Quote Request

Request a Quote for N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.